

An In-depth Technical Guide to m-PEG4-PEG4-acid-Cy5

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Compound of Interest

Compound Name: *N*-(*m*-PEG4)-*N'*-(PEG4-acid)-Cy5

Cat. No.: B1193357

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of m-PEG4-PEG4-acid-Cy5, a bifunctional fluorescent labeling reagent. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this compound in their experimental workflows. This guide covers the core properties of the molecule, detailed experimental protocols for its application, and visual representations of key processes.

Core Concepts: Understanding m-PEG4-PEG4-acid-Cy5

m-PEG4-PEG4-acid-Cy5 is a specialized chemical compound that integrates a near-infrared cyanine dye (Cy5) with a flexible polyethylene glycol (PEG) linker. This structure imparts unique properties that are highly valuable in biological research. The molecule consists of three key components:

- **m-PEG4 (Methoxy-Polyethylene Glycol):** A methoxy-capped four-unit PEG chain that enhances the overall water solubility and biocompatibility of the molecule. This moiety helps to prevent aggregation and reduces non-specific binding in biological systems.
- **PEG4-acid (Polyethylene Glycol-Carboxylic Acid):** A four-unit PEG chain terminating in a carboxylic acid group (-COOH). This functional group is the primary site for covalent

conjugation to primary amine groups (-NH₂) present on biomolecules such as proteins, antibodies, and peptides.

- **Cy5 (Cyanine 5):** A fluorescent dye that exhibits strong absorption and emission in the far-red region of the electromagnetic spectrum. This property is particularly advantageous for biological imaging as it minimizes autofluorescence from endogenous cellular components, leading to a higher signal-to-noise ratio.

The hydrophilic PEG spacer not only improves solubility but also provides a flexible linker arm that can reduce steric hindrance during conjugation and subsequent biological interactions.

Data Presentation: Quantitative Properties

The key quantitative properties of m-PEG4-PEG4-acid-Cy5 are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Formula	C ₄₅ H ₆₅ ClN ₂ O ₁₀	[1]
Molecular Weight	829.5 g/mol	[1]
CAS Number	2107273-32-3	[1]
Purity	≥98%	[1]
Excitation Maximum (λ _{ex})	649 nm	[1]
Emission Maximum (λ _{em})	667 nm	[1]
Molar Extinction Coefficient (ε)	~170,000 cm ⁻¹ M ⁻¹	[1]
Quantum Yield (Φ)	~0.2 (typical for Cy5 dyes)	
Solubility	Water, DMSO, DMF, DCM	[1]
Storage Conditions	-20°C, desiccated, protected from light	[1]

Experimental Protocols

This section provides detailed methodologies for the use of m-PEG4-PEG4-acid-Cy5 in common laboratory applications.

General Handling and Storage

- **Storage:** Upon receipt, store m-PEG4-PEG4-acid-Cy5 at -20°C, protected from light and moisture.
- **Stock Solution Preparation:** To facilitate accurate dispensing, it is recommended to prepare a stock solution. Dissolve the desired amount of m-PEG4-PEG4-acid-Cy5 in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of, for example, 10 mg/mL. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.

Protocol for Labeling Primary Amines (e.g., Proteins, Antibodies)

This protocol describes the covalent conjugation of the carboxylic acid group of m-PEG4-PEG4-acid-Cy5 to primary amines on a target molecule using EDC-NHS chemistry.

Materials:

- m-PEG4-PEG4-acid-Cy5
- Target molecule with primary amines (e.g., protein, antibody)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS) or Sulfo-NHS
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0
- Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
- Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
- Purification column (e.g., size-exclusion chromatography, dialysis cassette)

- Anhydrous DMSO or DMF

Procedure:

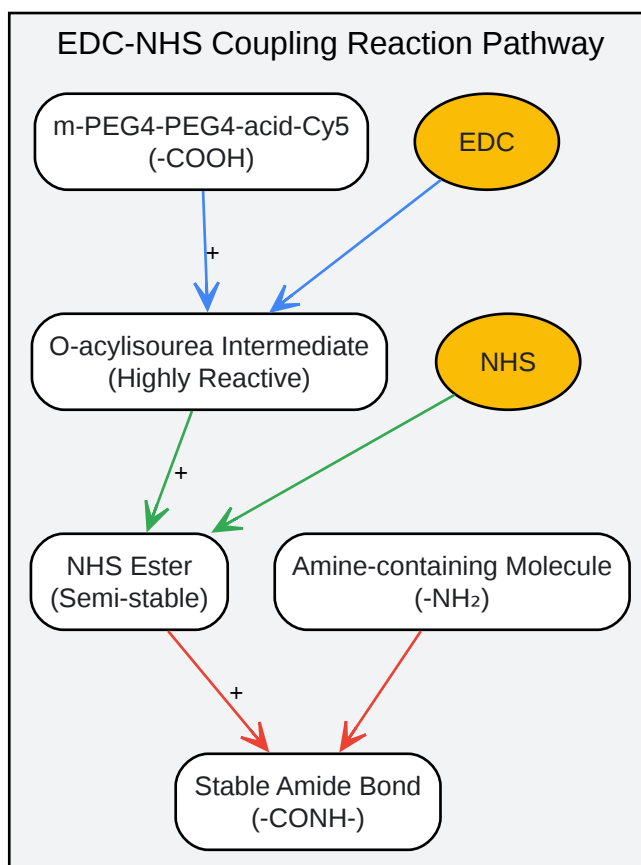
- Prepare the Target Molecule:
 - Dissolve the amine-containing molecule in the Coupling Buffer at a suitable concentration (e.g., 1-5 mg/mL).
 - Ensure the buffer is free of primary amines (e.g., Tris, glycine) as they will compete with the conjugation reaction. If necessary, perform a buffer exchange into PBS.
- Activation of m-PEG4-PEG4-acid-Cy5:
 - Immediately before use, prepare fresh solutions of EDC and NHS in the Activation Buffer.
 - In a separate microcentrifuge tube, dissolve the required amount of m-PEG4-PEG4-acid-Cy5 in a small volume of anhydrous DMSO or DMF.
 - Add the m-PEG4-PEG4-acid-Cy5 solution to the Activation Buffer.
 - Add a 2- to 5-fold molar excess of EDC and a 1.2- to 2-fold molar excess of NHS relative to the amount of m-PEG4-PEG4-acid-Cy5.
 - Vortex briefly and incubate for 15-30 minutes at room temperature, protected from light. This step forms a semi-stable NHS ester.
- Conjugation to the Target Molecule:
 - Add the activated m-PEG4-PEG4-acid-Cy5 solution to the prepared target molecule solution. A 1.5- to 10-fold molar excess of the activated linker to the target molecule is a common starting point, but this should be optimized for your specific application.
 - Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation, protected from light.
- Quenching the Reaction:

- Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.
- Incubate for 15-30 minutes at room temperature.
- Purification of the Conjugate:
 - Remove unreacted m-PEG4-PEG4-acid-Cy5 and reaction byproducts using a suitable purification method.
 - Size-Exclusion Chromatography (SEC): Use a desalting column (e.g., Sephadex G-25) equilibrated with PBS. The labeled protein will elute in the void volume.
 - Dialysis: Dialyze the reaction mixture against PBS at 4°C with several buffer changes to remove small molecule impurities.
- Characterization (Optional but Recommended):
 - Confirm the successful conjugation and determine the degree of labeling (DOL) using UV-Vis spectrophotometry. Measure the absorbance at 280 nm (for the protein) and ~649 nm (for Cy5).

Mandatory Visualizations

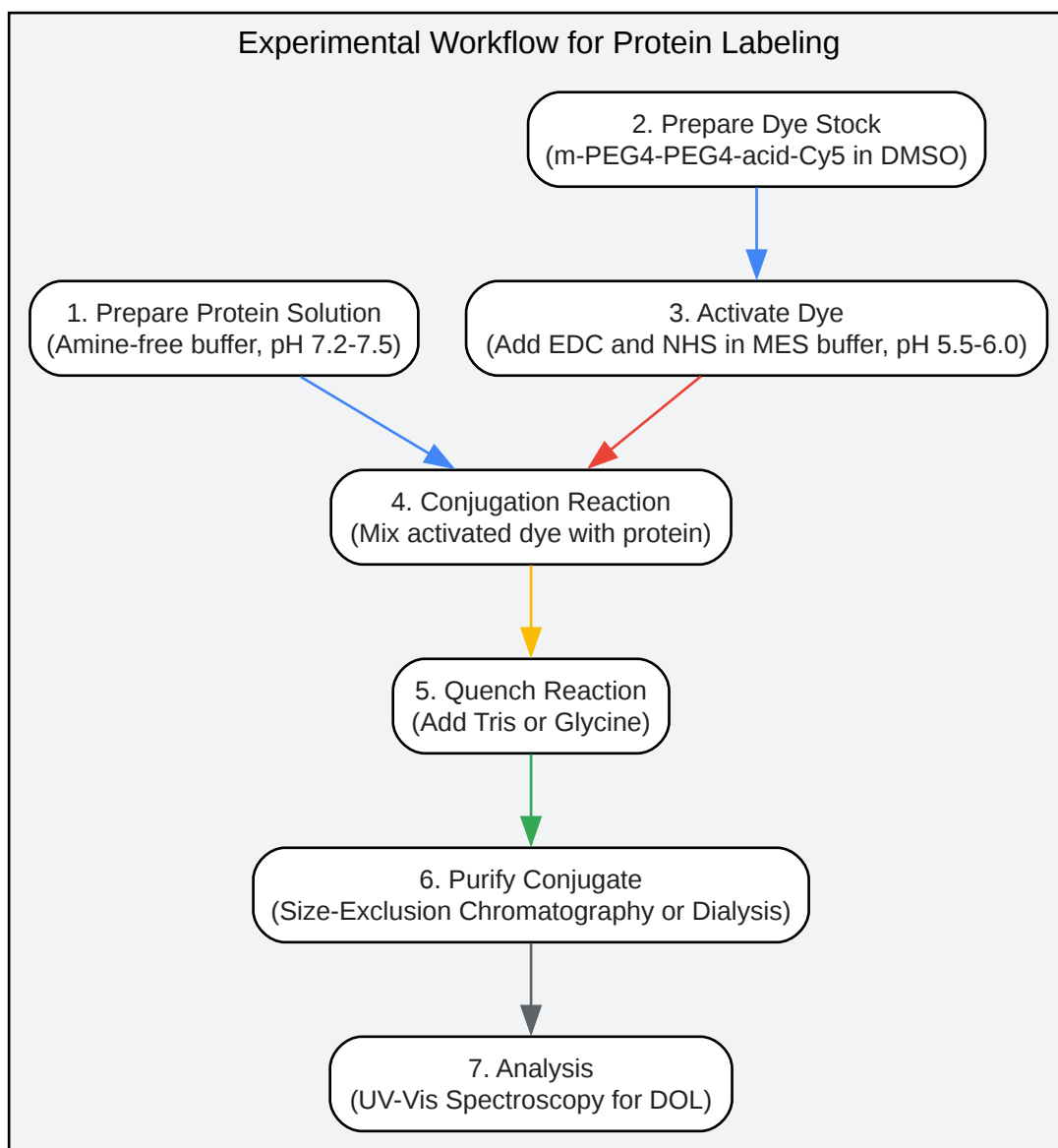
The following diagrams illustrate key conceptual and experimental workflows related to m-PEG4-PEG4-acid-Cy5.

Caption: Molecular components of m-PEG4-PEG4-acid-Cy5.



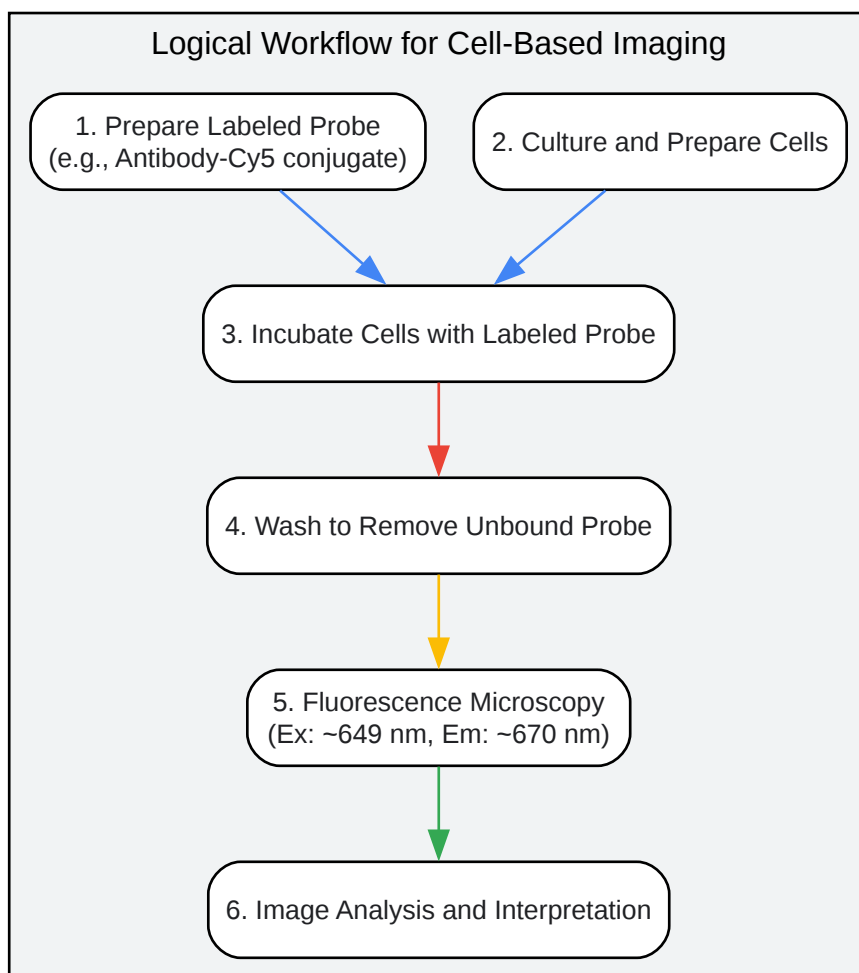
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Caption: Amine conjugation via EDC-NHS chemistry.



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Caption: Step-by-step protein labeling workflow.



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Caption: Workflow for cellular imaging applications.

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References

- 1. N-(m-PEG4)-N'-(PEG4-acid)-Cy5, 2107273-32-3 | BroadPharm [broadpharm.com]
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